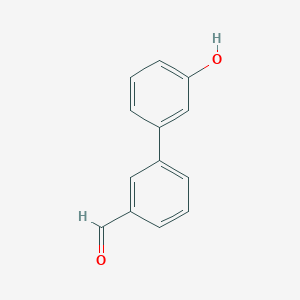

3'-Hydroxy-biphenyl-3-carbaldehyde

Description

Significance of Functionalized Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

Functionalized biphenyl scaffolds are of paramount importance in modern organic synthesis. acs.org They serve as foundational structures in the development of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The ability to introduce various functional groups onto the biphenyl core allows chemists to modulate the electronic and steric properties of the resulting molecules, thereby influencing their biological activity and material characteristics.

The synthesis of these scaffolds has been significantly advanced by the development of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukorgsyn.org This reaction provides a powerful and versatile method for the construction of the biphenyl C-C bond from readily available aryl halides and arylboronic acids or their esters. gre.ac.uk The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it an ideal tool for the synthesis of complex biphenyl derivatives. nih.gov The versatility of this method has been further expanded to include a broad scope of substrates, including those with unprotected functional groups, which is of significant interest in the synthesis of pharmacologically active compounds. nih.gov

Overview of Aldehyde Functionalities in Complex Molecular Architectures

The aldehyde functional group, with its R-CH=O structure, is a cornerstone of organic chemistry. wikipedia.org It is a highly reactive moiety that participates in a vast number of chemical transformations, making it an invaluable functional group in the construction of complex molecular architectures. nih.gov Aldehydes are characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to nucleophilic attack. wikipedia.org

This inherent reactivity allows aldehydes to undergo a wide array of reactions, including:

Nucleophilic addition reactions: Aldehydes readily react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds. wikipedia.org

Condensation reactions: They undergo condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. nih.gov These reactions are often classified as "click" reactions due to their high efficiency and selectivity. nih.gov

Oxidation and reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols.

Wittig reaction: The Wittig reaction provides a means to convert aldehydes into alkenes.

The presence of an aldehyde functionality in a complex molecule provides a synthetic handle for further elaboration and diversification, making it a key building block in multistep syntheses. researchgate.net

Unique Structural Features of 3'-Hydroxy-biphenyl-3-carbaldehyde within the Biphenyl Aldehyde Class

This compound is a biphenyl derivative that possesses both a hydroxyl (-OH) group and a carbaldehyde (-CHO) group. The specific placement of these functional groups at the 3' and 3 positions of the biphenyl scaffold, respectively, imparts unique structural and chemical properties to the molecule.

| Property | Value |

| IUPAC Name | 3-(3-hydroxyphenyl)benzaldehyde |

| Molecular Formula | C13H10O2 scbt.com |

| Molecular Weight | 198.22 g/mol scbt.com |

| CAS Number | 400745-17-7 |

The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting aldehyde group allows for the formation of intricate intermolecular and intramolecular hydrogen bonding networks. This can significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility.

Furthermore, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group can affect the reactivity of the aromatic rings. The hydroxyl group can enhance the electron density of the ring to which it is attached, potentially influencing its susceptibility to electrophilic aromatic substitution. Conversely, the aldehyde group deactivates the other ring towards electrophilic attack. This differential reactivity can be exploited in selective functionalization reactions.

The combination of the biphenyl scaffold with both hydroxyl and aldehyde functionalities makes this compound a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through reactions targeting either the hydroxyl group, the aldehyde group, or the aromatic rings. For instance, the aldehyde can be used in condensation or Wittig reactions, while the hydroxyl group can be alkylated, acylated, or used to direct metallation reactions. The typical synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZQXRUPOBECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374725 | |

| Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-17-7 | |

| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400745-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400745-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxy Biphenyl 3 Carbaldehyde and Analogues

Retrosynthetic Analysis Approaches for Hydroxy-Biphenyl Carbaldehydes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comslideshare.net For a molecule like 3'-Hydroxy-biphenyl-3-carbaldehyde, the key disconnection would be across the biphenyl (B1667301) C-C bond. This leads to two simpler aromatic precursors. One precursor would be a derivative of 3-hydroxybenzene and the other a derivative of 3-formylbenzene.

The choice of functional groups on these precursors is critical for the forward synthesis. For instance, the disconnection could lead to 3-bromophenol (B21344) and 3-formylphenylboronic acid, which are ideal partners for a Suzuki-Miyaura cross-coupling reaction. Alternatively, one could envision a disconnection leading to two aryl halides for an Ullmann coupling or a Grignard reagent and an aryl halide for a Kumada coupling. The presence of the hydroxyl and aldehyde groups requires careful consideration of protecting group strategies to prevent unwanted side reactions during the coupling process.

A typical retrosynthetic analysis for a hydroxy-biphenyl carbaldehyde might involve the following steps:

Disconnect the biphenyl C-C bond: This is the most logical and common disconnection for biphenyl compounds.

Analyze the resulting synthons: A synthon is an idealized fragment resulting from a disconnection. These synthons are then converted into their real-world chemical equivalents (reagents).

Consider functional group interconversions (FGIs): For example, an aldehyde can be retrosynthetically derived from an alcohol or a nitrile. This can provide more flexibility in choosing the starting materials and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Formation

The formation of the biphenyl core is a cornerstone of the synthesis of this compound and its analogues. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Suzuki-Miyaura Cross-Coupling Strategies and Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. gre.ac.ukrsc.org It is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and esters. gre.ac.ukresearchgate.net

For the synthesis of this compound, a typical Suzuki-Miyaura coupling would involve the reaction of a 3-hydroxyphenylboronic acid derivative with a 3-formyl-substituted aryl halide (or vice versa). The hydroxyl and aldehyde groups may require protection, depending on the specific reaction conditions and the reactivity of the chosen catalyst system.

A general scheme for the Suzuki-Miyaura coupling is as follows:

Where:

Ar and Ar' are aryl groups

X is a halide (I, Br, Cl) or triflate

B(OR)2 is a boronic acid or boronic ester group

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 3-Hydroxyphenylboronic acid | 3-Bromobenzaldehyde | Pd(PPh3)4, Na2CO3 | This compound |

| 3-Iodophenol | 3-Formylphenylboronic acid | PdCl2(dppf), K3PO4 | This compound |

Historical Context of Ullmann Reaction and Wurtz-Fittig Reaction for Biphenyl Derivatives

Before the advent of modern palladium-catalyzed cross-coupling reactions, the Ullmann and Wurtz-Fittig reactions were important methods for the synthesis of biphenyl derivatives.

The Ullmann reaction , first reported by Fritz Ullmann in 1901, involves the copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. wikipedia.orgbyjus.com The reaction typically requires high temperatures and stoichiometric amounts of copper powder or a copper salt. wikipedia.org While effective, the harsh reaction conditions and often low yields have led to its replacement by milder palladium-catalyzed methods in many applications. wikipedia.org However, the Ullmann reaction remains relevant for certain applications and has seen a resurgence of interest with the development of improved catalytic systems. magtech.com.cnnih.gov

The Wurtz-Fittig reaction , an extension of the Wurtz reaction, involves the reaction of an aryl halide with an alkyl halide and sodium metal to form a substituted aromatic compound. wikipedia.orgunacademy.com While primarily used for the alkylation of aryl halides, it can also be used to synthesize biphenyl compounds. wikipedia.orgyoutube.com However, the reaction is often plagued by side reactions and has limited scope, making it less favorable than modern cross-coupling methods for the synthesis of complex molecules like this compound. unacademy.com

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including biphenyl derivatives. These methods avoid the need for pre-functionalized starting materials, such as organohalides and organometallic reagents.

Remote Meta-C-H Functionalization via Transient Directing Group Approaches

Remote C-H functionalization allows for the selective modification of a C-H bond that is not in close proximity to a directing group. This is a challenging but highly desirable transformation. Recent advances have utilized transient directing groups to achieve meta-selective C-H functionalization of biaryl compounds. nih.govacs.org

In this approach, a directing group is temporarily installed on the substrate, which then directs a metal catalyst to a remote meta-position. After the C-H functionalization reaction, the directing group is cleaved, revealing the desired product. This strategy provides a powerful tool for the synthesis of complex biphenyls with substitution patterns that are difficult to access through traditional methods. For example, a nitrile-containing template can be used to direct the meta-olefination of biphenyl compounds. nih.gov

Palladium-Catalyzed Alkenylation Driven by Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, can be harnessed to control the regioselectivity of C-H activation reactions. nih.gov Palladium-catalyzed alkenylation of arenes can be achieved through the use of templates that interact with the substrate via non-covalent forces. researchgate.net

For instance, a urea-based template can be designed to interact with a nitro group on an aromatic ring through hydrogen bonding. This positions a palladium catalyst to activate a remote meta-C-H bond, leading to selective alkenylation. researchgate.net This approach offers a subtle yet powerful method for controlling the regioselectivity of C-H functionalization and has the potential to be applied to the synthesis of a wide range of substituted biphenyls.

Oxidative Aromatization Routes from Cyclohexanone (B45756) Precursors

The construction of the biphenyl scaffold, a core structural motif in many pharmaceuticals and functional materials, can be efficiently achieved through the aromatization of carbocyclic precursors. Among these methods, the oxidative aromatization of cyclohexanone derivatives presents a powerful strategy for generating substituted phenols and biaryls. samipubco.comrsc.org This approach is particularly attractive due to the ready availability of cyclohexanones and the ability to introduce substituents with high regioselectivity at the pre-aromatic stage. researchgate.netfuture4200.com

A notable method for the synthesis of polyfunctionalized biaryl derivatives involves the iodine-catalyzed aromatization of polysubstituted cyclohexanones in a solvent such as dimethyl sulfoxide (B87167) (DMSO). samipubco.com This reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and aldol (B89426) reaction to first construct the cyclohexanone intermediate, which is then aromatized. samipubco.com The use of a relatively inexpensive and mild oxidant like iodine makes this an appealing approach. samipubco.com

The general mechanism for the dehydrogenative aromatization of cyclohexanones often involves transition metal catalysts, such as those based on palladium. researchgate.netfuture4200.com In palladium-catalyzed aerobic dehydrogenation, the reaction is believed to proceed through the formation of a palladium enolate, followed by β-hydride elimination and subsequent tautomerization to the phenol (B47542). future4200.com

A variety of catalytic systems have been explored for the oxidative dehydrogenation (ODH) of cyclohexyl compounds to form aromatic rings, including those based on copper, platinum, and vanadium oxide. researchgate.net While many of these methods focus on the synthesis of simple phenols, the appropriate substitution of the cyclohexanone precursor can lead to the formation of more complex structures like biphenyls. For instance, a phenyl-substituted cyclohexanone can undergo oxidative dehydrogenation to yield a biphenyl derivative.

A specific example of a catalytic system for the aromatization of a polysubstituted cyclohexanone to a biphenyl derivative is the use of iodine (25 mol%) in the presence of 10 mol% Pd/C in DMSO at 90 °C. samipubco.com This system has been shown to be effective for producing functionalized biphenyls with a phenolic hydroxyl group in moderate to good yields. samipubco.com

Table 1: Comparison of Catalytic Systems for Oxidative Aromatization of Cyclohexanone Derivatives

| Catalyst System | Oxidant | Temperature (°C) | Key Features | Reference |

| I₂/DMSO | Iodine | 60-90 | Cheap catalyst, simple workup, high selectivity for biphenyls | samipubco.com |

| Pd(OAc)₂/Bu₄NBr | O₂ | 90 | Promotes dehydrogenative aromatization of cyclic imines | future4200.com |

| Cu salt/HBr | O₂ | Ambient | Simple and inexpensive conditions for phenol synthesis | rsc.org |

The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product, making oxidative aromatization a versatile tool in the synthesis of complex aromatic compounds like this compound.

Multi-Component Reaction Approaches for Biphenyl Aldehyde Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them particularly valuable in medicinal chemistry and drug discovery. tcichemicals.comrsc.org While direct MCRs for the synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct similarly complex biphenyl aldehyde derivatives.

Several classic MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, are cornerstones of heterocyclic synthesis. tcichemicals.commdpi.com For instance, the Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com The Hantzsch dihydropyridine (B1217469) synthesis combines an aldehyde, two equivalents of a β-ketoester, and ammonia. tcichemicals.com

More contemporary MCRs often utilize transition metal catalysis to achieve novel transformations. For example, palladium-catalyzed MCRs have been developed for the synthesis of N-substituted quinazolinones from an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide. rsc.org Such cascade reactions, where multiple bonds are formed in a single pot, exemplify the power of MCRs in building molecular complexity. rsc.org

A hypothetical MCR approach to a biphenyl aldehyde derivative could involve the coupling of a suitably functionalized aromatic aldehyde, an amine, and a third component that introduces the second aromatic ring. For example, a reaction could be envisioned that combines a 3-hydroxybenzaldehyde (B18108) derivative, an amine, and a boronic acid-containing component in a one-pot process.

The development of novel MCRs is an active area of research, and the application of these methodologies to the synthesis of substituted biphenyls holds significant promise. The ability to converge multiple starting materials in a single step offers a streamlined alternative to traditional multi-step linear syntheses.

Strategic Use of Protecting Groups in Complex Hydroxy-Biphenyl Carbaldehyde Synthesis

The synthesis of a bifunctional molecule like this compound, which contains both a reactive aldehyde and a nucleophilic hydroxyl group, often necessitates the use of protecting groups. youtube.com Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. youtube.comlibretexts.org The successful synthesis of complex molecules frequently hinges on a well-designed protecting group strategy, which involves the selective protection and deprotection of functional groups. libretexts.org

In the context of synthesizing this compound, both the hydroxyl and aldehyde functionalities may require protection depending on the chosen synthetic route, particularly if it involves harsh reagents or reaction conditions that are incompatible with these groups.

Protection of the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallic reagents. Common protecting groups for phenols include:

Ethers: Methyl or benzyl (B1604629) ethers are common choices. Benzyl ethers are particularly useful as they can be removed under mild hydrogenolysis conditions. youtube.com

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) are robust and can be cleaved with fluoride (B91410) sources. youtube.com

Protection of the Aldehyde Group:

Aldehydes are electrophilic and susceptible to nucleophilic attack and oxidation. They are often protected as:

Acetals: Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene (B1197577) glycol, are stable to a wide range of non-acidic reagents and can be readily removed by acid-catalyzed hydrolysis. youtube.com

Oxazolines: In some synthetic strategies, the aldehyde functionality can be masked as an oxazoline (B21484). This group can direct ortho-lithiation and subsequently be hydrolyzed to reveal the aldehyde. orgsyn.org

A key synthetic step in the formation of the biphenyl core is often a cross-coupling reaction, such as the Suzuki-Miyaura coupling. acs.orgacs.org The choice of protecting groups must be compatible with the conditions of the coupling reaction. For instance, in a Suzuki coupling to form a hydroxy-biphenyl, the hydroxyl group might be protected as a methoxy (B1213986) or benzyloxy ether to prevent interference with the palladium catalyst and the basic conditions typically employed.

An interesting strategy that can sometimes obviate the need for a protecting group is hydroxyl-directed cross-coupling. nih.gov In certain cases, a hydroxyl group in proximity to a reactive site can coordinate to the metal catalyst and direct the reaction to a specific position. nih.gov However, the feasibility of such an approach is highly dependent on the specific substrate and reaction conditions.

The synthesis of 2,2'-dimethoxy-6-formylbiphenyl (B13788720) provides a practical example of a protected biphenyl aldehyde synthesis. In this case, the aldehyde is generated from an oxazoline precursor after the biphenyl bond has been formed. orgsyn.org

Table 2: Common Protecting Groups for Hydroxyl and Aldehyde Functionalities

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

| Hydroxyl | Benzyl ether | Bn | NaH, BnBr | H₂, Pd/C | youtube.com |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, imidazole | TBAF or HF | youtube.com |

| Aldehyde | Acetal (cyclic) | - | Ethylene glycol, acid catalyst | Aqueous acid | youtube.com |

| Aldehyde | Oxazoline | - | Amino alcohol, dehydration | Acid hydrolysis | orgsyn.org |

Ultimately, the selection of an appropriate protecting group strategy is crucial for the successful and efficient synthesis of this compound and its analogues, ensuring that the desired chemical transformations occur selectively and in high yield.

Mechanistic Investigations and Reactivity Studies of Biphenyl Aldehyde Systems

Elucidation of Reaction Pathways Involving the Aldehyde Moiety

The aldehyde group is a key player in the chemical behavior of biphenyl (B1667301) aldehydes, participating in a variety of reactions that are fundamental to organic synthesis.

The quintessential reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. pressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon of the C=O bond, leading to the formation of a tetrahedral intermediate. pressbooks.pub This intermediate can then be protonated to yield an alcohol. pressbooks.pub

Aldehydes are generally more reactive in nucleophilic additions than ketones for both steric and electronic reasons. pressbooks.pub Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an approaching nucleophile compared to the two substituents on a ketone. pressbooks.pub Electronically, aldehydes have a greater partial positive charge on the carbonyl carbon, making them more susceptible to nucleophilic attack. libretexts.org The reactivity of the aldehyde can be further influenced by the electronic nature of substituents on the biphenyl rings.

The aldehyde group in 3'-Hydroxy-biphenyl-3-carbaldehyde is susceptible to a range of nucleophilic addition reactions. For instance, it can react with:

Hydride reagents: Reduction of the aldehyde to a primary alcohol.

Organometallic reagents (e.g., Grignard reagents): Formation of secondary alcohols. jeeadv.ac.in

Amines: Formation of imines or Schiff bases. libretexts.org

Cyanide: Formation of cyanohydrins. jeeadv.ac.in

The reaction of biphenyl-2-carboxaldehyde with phenyl boronic acid, a Suzuki cross-coupling reaction, is a known method for its preparation. sigmaaldrich.com

The aldehyde group is a versatile functional handle for initiating domino and cyclization reactions, which are powerful strategies for the efficient construction of complex molecular architectures. e-bookshelf.dewiley.com These sequential reactions, occurring in a single pot, offer advantages in terms of reduced waste, energy consumption, and cost. e-bookshelf.de

In the context of biphenyl aldehydes, the aldehyde functionality can participate in intramolecular reactions, leading to the formation of new rings. For example, the cyclization of biphenylylpropionaldehyde can yield 9-methylphenanthrene (B47486) with high efficiency. acs.org Similarly, aldehydes can be precursors for the synthesis of fused heterocyclic systems.

A notable example is the one-pot, three-component domino reaction involving biphenyl-2-carbaldehydes, alkynes, and piperidine, catalyzed by a Zn/CuI/TFA system. acs.org This reaction proceeds through the in-situ formation of a propargylamine, followed by a cascade of events including a 1,5-hydride shift, β-elimination, allene (B1206475) formation, and a 6π-electrocyclization to afford phenanthrene (B1679779) derivatives. acs.org The aldehyde group is crucial for the initial imine formation that triggers the entire domino sequence. acs.org

Furthermore, sequential Knoevenagel condensation followed by cyclization of 2-(1-phenylvinyl)benzaldehyde with active methylene (B1212753) compounds like malonates can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov The selectivity of the reaction towards either the cyclized or uncyclized product can be controlled by the reaction conditions. nih.gov

Intramolecular Interactions and Conformational Dynamics in Biphenyl Carbaldehydes

The three-dimensional structure and conformational flexibility of biphenyl carbaldehydes are governed by a delicate balance of intramolecular interactions.

An n→π* interaction is a non-covalent interaction involving the donation of electron density from a lone pair (n) of a donor atom into an empty antibonding π* orbital of a nearby acceptor group, such as a carbonyl. nih.govresearchgate.net These interactions, though weak, can significantly influence molecular conformation and stability. researchgate.netrsc.org The geometry of this interaction is critical, with the donor atom typically approaching the carbonyl carbon at an angle close to the Bürgi-Dunitz trajectory. nih.gov

In biphenyl systems containing a carbonyl group, such as an aldehyde, n→π* interactions can occur between the lone pair of an oxygen or nitrogen atom and the π* orbital of the carbonyl. These interactions can impact the rotational barrier around the C-C biphenyl bond and stabilize specific conformations. nih.gov The strength of the n→π* interaction is dependent on the orbital overlap and the energy difference between the donor and acceptor orbitals. nih.gov

The presence of substituents on the biphenyl rings, particularly at the ortho positions, significantly influences the rotational barrier. nih.govnih.gov Bulky ortho substituents increase the energy of the planar transition state, thereby raising the barrier to rotation. libretexts.org This can lead to the existence of stable, isolable atropisomers. libretexts.org

In this compound, the interplay between the hydroxyl and aldehyde groups, as well as their interactions with the biphenyl backbone, will dictate the preferred conformation. The rotational freedom allows the molecule to adopt a conformation that minimizes steric hindrance and maximizes favorable interactions, such as hydrogen bonding or n→π* interactions. Computational studies are often employed to map the conformational energy landscape and identify the most stable geometries. comporgchem.comnih.gov The balance between the conjugative stabilization of a planar conformation and the steric repulsion of ortho substituents is a central theme in the conformational analysis of biphenyl derivatives. ic.ac.uk

Intermolecular Interactions and Catalytic Mechanisms

The functional groups present in this compound, namely the hydroxyl and aldehyde moieties, are capable of engaging in a variety of intermolecular interactions that are crucial for understanding its behavior in condensed phases and in catalytic processes.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. These interactions can lead to the formation of dimers or larger aggregates in the solid state and in solution.

In the realm of catalysis, the aldehyde functionality can be a key participant. For example, N-heterocyclic carbenes (NHCs) are known to catalyze the benzoin (B196080) condensation of aldehydes. acs.org This catalytic cycle involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate, which then acts as an umpolung reagent. acs.org The reversibility of these steps can be exploited for applications such as the deuteration of aldehydes. acs.org

Furthermore, the biphenyl scaffold itself can be a component of ligands used in transition metal catalysis. The steric and electronic properties of the biphenyl unit can be fine-tuned by substituents to influence the activity and selectivity of the catalyst. rsc.org The hydroxyl group in this compound could also play a role in catalysis, for instance, by coordinating to a metal center or by participating in proton transfer steps.

Interactions such as π-π stacking between the aromatic rings of biphenyl systems are also significant, particularly in the context of molecular recognition and self-assembly. acs.org These non-covalent forces, in concert with hydrogen bonding and other interactions, dictate the packing of molecules in crystals and the binding to biological targets. acs.org

Role of Hydrogen Bonding in Regioselective Transformations

Intramolecular hydrogen bonding plays a pivotal role in dictating the conformation and, consequently, the reactivity of molecules containing both a hydroxyl group and a hydrogen bond acceptor. In systems analogous to this compound, particularly those with an ortho-hydroxyaryl aldehyde or ketone structure, the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen is a well-documented phenomenon. mdpi.comnih.gov This interaction can significantly influence the molecule's properties and the regioselectivity of its reactions.

The hydrogen bond creates a quasi-aromatic chelate ring, which planarizes a portion of the molecule and stabilizes a specific conformation. mdpi.com This conformational locking can direct incoming reagents to a particular face or position of the molecule, thereby controlling the reaction's regioselectivity. For instance, the hydrogen bond can modulate the electron density of the carbonyl group, potentially altering its susceptibility to nucleophilic attack compared to a similar aldehyde without the hydroxyl group.

Studies on various ortho-hydroxybenzaldehydes and related phenolic compounds have employed quantum chemical calculations, such as the Molecular Tailoring Approach (MTA), to estimate the energy of these intramolecular hydrogen bonds. nih.gov The strength of this bond is a key determinant of its influence on reactivity.

| Compound | Calculated EHB (kcal/mol) | HOMA Index (Quasi-Ring) | Comment |

|---|---|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | ~14.5 | High | Represents a classic case of Resonance-Assisted Hydrogen Bonding (RAHB), leading to significant stabilization. |

| 2-Hydroxyacetophenone | ~14.0 | High | Similar to salicylaldehyde, shows strong RAHB, influencing reactivity. |

| Substituted 2-Hydroxybenzaldehydes | 8.2 - 23.6 | Variable | The bond energy varies with the electronic nature of other ring substituents, which in turn modifies the directing effect. nih.gov |

In the context of this compound, the hydroxyl group is ortho to the C-C bond linking the two phenyl rings. While a direct intramolecular hydrogen bond to the aldehyde on the other ring is geometrically impossible, the hydroxyl group can form intermolecular hydrogen bonds with solvents or reagents. More importantly, its electronic influence on the biphenyl system and its ability to coordinate with catalysts can indirectly affect the reactivity at the distant aldehyde group. Furthermore, in reactions involving ortho-lithiation or other directed metalations, the hydroxyl group (or its corresponding alkoxide) can act as a powerful directing group, controlling the regioselectivity of electrophilic substitution on the first phenyl ring.

Catalytic Activity of Lewis Acid/Base Systems in Aldehyde Reactions

Lewis acids are frequently employed to catalyze reactions involving aldehydes by activating the carbonyl group. The lone pair of electrons on the carbonyl oxygen can coordinate to the Lewis acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. ncert.nic.in This principle is widely applied in reactions such as aldol (B89426) condensations, Diels-Alder reactions, and ene reactions. ncert.nic.inwikipedia.org

For a substrate like this compound, the presence of two potential Lewis basic sites—the carbonyl oxygen and the hydroxyl oxygen—adds a layer of complexity. The selectivity of a Lewis acid catalyst for one site over the other, or its ability to bridge both, can determine the reaction's outcome. Computational studies on similar systems, such as the Lewis acid-catalyzed coupling of alkenes and aldehydes, confirm that the catalyst (e.g., BF₃ or FeCl₃) forms an adduct with the aldehyde to initiate the reaction. nih.gov

The catalytic cycle typically involves the following steps:

Activation: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde.

Nucleophilic Attack: The activated aldehyde-Lewis acid complex is attacked by a nucleophile.

Product Formation & Catalyst Regeneration: The intermediate proceeds to the product, releasing the Lewis acid, which can then enter another catalytic cycle.

The choice of Lewis acid can significantly impact reaction efficiency and selectivity. For instance, in carbonyl-ene reactions, alkylaluminum halides like Me₂AlCl have proven to be highly effective catalysts for α,β-unsaturated and aromatic aldehydes. wikipedia.org DFT studies on B(C₆F₅)₃-catalyzed transfer hydrogenations of aldehydes show that the mechanism can be intricate, sometimes involving participation from trace amounts of water, which can influence the catalytic pathway. nih.govacs.org

| Lewis Acid Catalyst | Reaction Temperature | Yield | Key Observation |

|---|---|---|---|

| None (Thermal) | High (e.g., >150 °C) | Low to Moderate | Requires harsh conditions, often leading to side products. |

| Me₂AlCl | Low (e.g., -78 °C to RT) | High | Excellent activation allows for mild reaction conditions and high selectivity. |

| BF₃·OEt₂ | Low to Moderate | Good | A common and effective catalyst for activating carbonyls. core.ac.uk |

| SnCl₄ | Low to Moderate | Good to High | Strong Lewis acid, effective but can sometimes promote side reactions. |

In reactions of this compound, a Lewis acid could potentially coordinate to both the hydroxyl and aldehyde groups, creating a rigid, chelated transition state. This chelation could enhance facial selectivity in nucleophilic additions to the aldehyde or control the regioselectivity of reactions on either aromatic ring. The specific outcome would depend on the nature of the Lewis acid, the solvent, and the reaction conditions. Conversely, a Lewis base could deprotonate the hydroxyl group, forming a phenoxide. This would increase the electron-donating ability of that ring, potentially directing electrophilic attack to specific positions ortho or para to the hydroxyl group, while simultaneously deactivating the aldehyde toward nucleophilic attack through electronic effects.

Computational Chemistry and Theoretical Studies on Biphenyl Aldehyde Compounds

Quantum Chemical Calculations for Energetic and Mechanistic Insightsnih.gov

Quantum chemical calculations are fundamental to understanding the behavior of biphenyl (B1667301) aldehyde compounds at a molecular level. These methods allow for the detailed exploration of molecular geometries, reaction energetics, and the underlying electronic factors that govern chemical processes.

Density Functional Theory (DFT) Applications for Structure Optimization and Reactivity Profilingresearchgate.netnih.govwisc.edu

Density Functional Theory (DFT) has become a primary method for studying the structural and reactive properties of organic molecules, including biphenyl derivatives. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict molecular geometries and provide insights into chemical reactivity. researchgate.net

Reactivity Profiling: DFT is also instrumental in creating a reactivity profile for a molecule. This involves calculating various electronic parameters that help predict how a molecule will behave in a chemical reaction. These parameters, often referred to as global reactivity descriptors, include:

Hardness (η) and Softness (S): These concepts from Hard and Soft Acids and Bases (HSAB) theory help to understand the reactivity of different aldehyde subclasses. nih.gov Hard electrophiles tend to react with hard nucleophiles, while soft electrophiles prefer soft nucleophiles. nih.gov

Electronegativity (χ): This describes the tendency of a molecule to attract electrons.

Electrophilicity (ω): This index provides a measure of a molecule's ability to act as an electrophile. nih.gov

By analyzing these descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack within the 3'-Hydroxy-biphenyl-3-carbaldehyde molecule. For instance, the presence of the aldehyde group, an electron-withdrawing feature, influences the electrophilicity of the molecule.

Table 1: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Significance in Reactivity Profiling |

| Hardness (η) | Resistance to change in electron distribution. | Predicts the nature of interaction with other molecules. |

| Softness (S) | The reciprocal of hardness, indicating ease of change in electron distribution. | A higher value suggests greater reactivity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Helps in understanding charge transfer in reactions. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Identifies the susceptibility of a molecule to nucleophilic attack. |

Non-Covalent Interaction (NCI) Analysis in Biphenyl Systemsnih.gov

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems, including biphenyls. nih.govresearchgate.net The Non-Covalent Interaction (NCI) index is a powerful visualization tool based on electron density (ρ) and its reduced density gradient (s) that allows for the identification and characterization of these weak interactions in three-dimensional space. wikipedia.org

NCI analysis can distinguish between different types of non-covalent interactions:

Hydrogen Bonds: These are strong, attractive interactions. researchgate.net

Van der Waals Interactions: These are weaker attractive forces. researchgate.netchemtools.org

Steric Clashes: These are repulsive interactions that arise from the spatial overlap of atoms. researchgate.netchemtools.org

In NCI plots, these interactions are typically color-coded. Blue often represents strong attractive interactions, green indicates weaker van der Waals forces, and red signifies repulsive steric clashes. researchgate.net For biphenyl systems, NCI analysis can reveal intramolecular hydrogen bonds and other interactions that stabilize the molecule's conformation. researchgate.net It can also provide insight into intermolecular interactions that govern how these molecules pack in the solid state. researchgate.net The NCI method is valuable for understanding phenomena such as π-π stacking between aromatic rings. chemtools.org

Electron Density and Bonding Analysis

Natural Bond Orbital (NBO) Second-Order Perturbative Analysiswisc.edu

Natural Bond Orbital (NBO) analysis provides a framework for understanding chemical bonding by transforming the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewikipedia.org This method allows for the calculation of the electron density distribution in atoms and the bonds between them. wikipedia.org

A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis examines the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds and lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonds). wisc.eduuni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, providing a quantitative measure of delocalization or hyperconjugation effects. wisc.eduuni-muenchen.de

For this compound, NBO analysis can reveal:

The nature of the covalent bonds within the molecule, including their polarization. wikipedia.org

The delocalization of electron density from lone pairs on the oxygen atoms of the hydroxyl and aldehyde groups into adjacent antibonding orbitals. wisc.edu

The extent of π-conjugation between the two phenyl rings and how it is influenced by the torsional angle.

These delocalization effects, quantified by E(2) values, are crucial for understanding the molecule's stability and reactivity. wisc.edunih.gov

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Hydroxyl | σ(C-C) of Phenyl Ring | High | Hyperconjugation, electron donation from hydroxyl to the ring. |

| π (C=C) of Phenyl Ring 1 | π(C=C) of Phenyl Ring 2 | Moderate | π-conjugation across the biphenyl linkage. |

| LP (O) of Aldehyde | σ*(C-H) of Aldehyde | Low | Local hyperconjugative interaction. |

Note: The values in this table are illustrative and would require specific calculations for this compound.

ETS-NOCV Analysis for Transferred Electron Density Quantification

The Extended Transition State (ETS) method combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful energy decomposition analysis (EDA) scheme. escholarship.orgnih.gov It partitions the interaction energy between molecular fragments into several chemically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. escholarship.org

The ETS-NOCV method provides a quantitative and qualitative description of chemical bond formation by decomposing the deformation density (the change in electron density upon bond formation) into a series of components (NOCVs). Each NOCV pair corresponds to a specific channel of electron density flow, and the associated eigenvalue gives the amount of transferred charge. escholarship.org

In the context of this compound, ETS-NOCV analysis could be used to study:

The nature of the intramolecular interactions between the hydroxyl-substituted ring and the aldehyde-substituted ring.

The flow of electron density during chemical reactions involving this molecule, providing a detailed picture of bond formation and breaking. nih.gov

This method offers a detailed orbital picture of the chemical interactions, facilitating a deeper understanding of the bonding within biphenyl systems. escholarship.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictionresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electronegative atoms. nih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net

Green Regions: Show areas of neutral or near-zero potential. nih.govresearchgate.net

For this compound, an MEP map would likely show:

Negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Positive potential (blue) around the hydrogen atom of the hydroxyl group and the aldehyde proton, highlighting their electrophilic character.

The distribution of electrostatic potential across the aromatic rings, influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

By identifying the most positive and negative regions, MEP analysis provides a clear and intuitive guide to the reactive sites of the molecule, complementing the insights gained from other computational methods. nih.govnih.gov

Global Reactivity Parameter Analysis

Computational chemistry provides powerful tools to predict the reactivity of molecules through the calculation of global reactivity parameters derived from Density Functional Theory (DFT). These parameters offer a quantitative measure of a molecule's stability and reactivity. For a compound like this compound, these descriptors help in understanding its chemical behavior, including its potential as an electrophile or nucleophile.

The fundamental parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO is associated with the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Table 1: Illustrative Global Reactivity Descriptors for a Model Aromatic Compound This table presents conceptual data based on findings for similarly structured molecules to illustrate the typical output of a global reactivity parameter analysis. orientjchem.org

| Parameter | Formula | Conceptual Value (eV) |

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.8 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules like this compound, MD simulations provide crucial insights into conformational preferences and intermolecular interactions with other molecules, such as biological receptors or solvent molecules. nih.gov

Conformational Analysis: The central C-C single bond connecting the two phenyl rings in biphenyl compounds allows for rotation, leading to different spatial arrangements or conformations. The planarity of the molecule is determined by the dihedral angle between the two rings. In unsubstituted biphenyl, the ground state is a twisted conformation (dihedral angle of about 44-45°) due to the steric hindrance between the ortho-hydrogen atoms. libretexts.orgresearchgate.net A fully planar conformation is destabilized by this steric repulsion, while a perpendicular conformation (90° dihedral angle) disrupts the π-π conjugation between the rings. ic.ac.uk

For this compound, the substituents (-OH and -CHO) influence the conformational energy landscape. MD simulations can map this landscape by calculating the potential energy as a function of the dihedral angle, revealing the most stable conformations. nih.gov These simulations can be performed in a vacuum or, more realistically, in an explicit solvent to account for environmental effects on conformational stability.

Interaction Studies: MD simulations are particularly valuable for understanding how a molecule like this compound interacts with biological targets, such as enzymes or receptors. nih.gov By placing the molecule in a simulated binding pocket of a protein, MD can track the dynamics of the complex. This reveals key information about the stability of the binding pose and the specific interactions that maintain it.

Key interactions that can be analyzed include:

Hydrogen Bonds: The phenolic hydroxyl group and the carbonyl oxygen of the aldehyde are prime candidates for forming hydrogen bonds with amino acid residues in a protein. nih.gov

Hydrophobic Interactions: The biphenyl scaffold provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, or leucine. nih.gov

Water-Mediated Interactions: Simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein. nih.gov

Studies on hydroxylated polychlorinated biphenyls (HO-PCBs) binding to the estrogen receptor-β showed that van der Waals forces were the dominant driving force for binding, supplemented by crucial hydrogen bonds. nih.gov MD simulations can quantify the contribution of different energy components (e.g., electrostatic, van der Waals) to the total binding free energy.

Table 2: Example Output from a Molecular Dynamics Simulation for Ligand-Protein Interaction This table is a conceptual representation of typical data obtained from MD simulations of a small molecule bound to a protein, based on findings from related systems. nih.gov

| Interaction Type | Functional Group on Ligand | Key Interacting Residues (Example) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | 3'-Hydroxyl (-OH) | His475, Gly472 | 2.9 | 85 |

| Hydrogen Bond | 3-Aldehyde (C=O) | Leu298 | 3.1 | 70 |

| Hydrophobic (π-π) | Phenyl Ring 1 | Phe356 | 4.5 | 95 |

| Hydrophobic (van der Waals) | Phenyl Ring 2 | Leu476 | 3.8 | 90 |

Analytical Techniques in the Structural Elucidation and Mechanistic Study of Biphenyl Aldehyde Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and the conformation of the molecule, such as the dihedral angle between the two phenyl rings.

Currently, there are no published crystal structures for 3'-Hydroxy-biphenyl-3-carbaldehyde in crystallographic databases. However, the crystal structure of a closely related isomer, 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde , has been determined and provides an example of the type of detailed structural information that would be obtained. nih.gov For this isomer, the analysis revealed a non-planar conformation in the solid state and detailed the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov A similar analysis for this compound would be invaluable for understanding its solid-state properties and intermolecular forces.

Interactive Table 3: Example Crystallographic Data for the Isomer 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 22.487 | nih.gov |

| b (Å) | 5.6204 | nih.gov |

| c (Å) | 7.7323 | nih.gov |

| α, β, γ (°) | 90, 90, 90 | nih.gov |

| Molecules per unit cell (Z) | 4 | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3'-Hydroxy-biphenyl-3-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling of halogenated benzaldehyde derivatives with aryl boronic acids, followed by hydroxyl group protection/deprotection. Key intermediates (e.g., biphenyl precursors) are characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For example, halogenated intermediates (e.g., 3'-chloro derivatives) are monitored for complete conversion using TLC with UV visualization .

Q. How can researchers determine the physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

- LogP (XLogP3 ~2.9) : Measured via reverse-phase HPLC or calculated using software like MarvinSketch.

- Topological Polar Surface Area (57.5 Ų) : Computed via tools such as PubChem or Molinspiration to predict solubility and permeability.

- Thermal Stability : Assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What are the reactivity patterns of the aldehyde and hydroxyl groups in this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., formation of Schiff bases with amines), while the phenolic hydroxyl group participates in hydrogen bonding and acid-base reactions. Reactivity is confirmed via FT-IR (C=O stretch at ~1700 cm) and UV-Vis spectroscopy (shift in λ upon derivatization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in biphenyl aldehyde synthesis?

- Methodological Answer : Variables include:

- Catalyst Selection : Pd(PPh) vs. PdCl(dppf) for coupling efficiency.

- Solvent System : Use of DMF/HO mixtures to balance solubility and reaction kinetics.

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side-product formation. Yield optimization is validated via GC-MS and quantified using internal standards .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability and solvation effects .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Systematic modification of substituents (e.g., introducing electron-withdrawing groups at the 5'-position) followed by bioactivity screening (e.g., enzyme inhibition assays). Data is analyzed using multivariate regression to correlate electronic/steric parameters with activity .

Q. What strategies resolve contradictions in reported reactivity data for halogenated analogs?

- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) are addressed via controlled experiments under inert atmospheres (to exclude moisture/oxygen interference) and kinetic isotope effect (KIE) studies to elucidate mechanisms. Conflicting results are reconciled by standardizing reaction protocols .

Q. How can researchers ensure purity in large-scale synthesis, given challenges in biphenyl aldehyde purification?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) separates aldehyde derivatives from hydroxylated byproducts. Purity is quantified via area-under-curve (AUC) analysis at 254 nm. Recrystallization in ethanol/water mixtures further enhances crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.